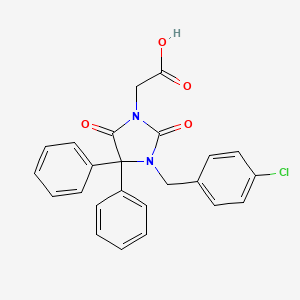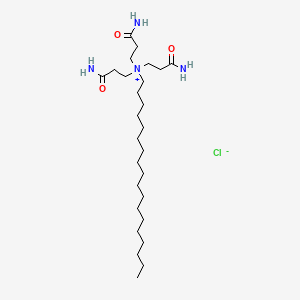
1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms bonded to octadecyl groups and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane typically involves the reaction of octadecyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds through the substitution of chlorine atoms with methoxy groups, resulting in the formation of the desired compound. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production process also involves purification steps such as distillation and recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products Formed
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydroxyl-substituted silanes.
Substitution: Formation of halogenated or alkylated silanes.
Applications De Recherche Scientifique
1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. In biological systems, it can modify the surface properties of biomolecules, improving their stability and functionality. The methoxy groups play a crucial role in these interactions, facilitating the formation of stable siloxane bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Similar in structure but with shorter alkyl chains.
1,1,2,2-Tetramethoxyethane: Contains methoxy groups but lacks silicon atoms.
1,1,2,2-Tetrachloroethane: Contains chlorine atoms instead of methoxy groups.
Uniqueness
1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane is unique due to its long octadecyl chains and the presence of silicon atoms, which impart distinct chemical properties. These features make it suitable for applications requiring enhanced stability, hydrophobicity, and compatibility with organic and inorganic substrates.
Propriétés
Numéro CAS |
138614-90-1 |
|---|---|
Formule moléculaire |
C40H86O4Si2 |
Poids moléculaire |
687.3 g/mol |
Nom IUPAC |
[dimethoxy(octadecyl)silyl]-dimethoxy-octadecylsilane |
InChI |
InChI=1S/C40H86O4Si2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45(41-3,42-4)46(43-5,44-6)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-40H2,1-6H3 |
Clé InChI |
SMYRZHQRBCENON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Si](OC)(OC)[Si](CCCCCCCCCCCCCCCCCC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
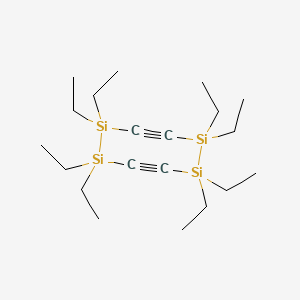
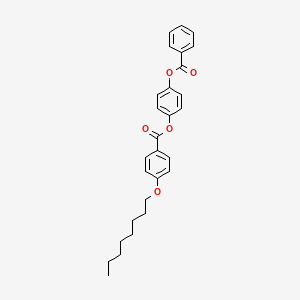
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
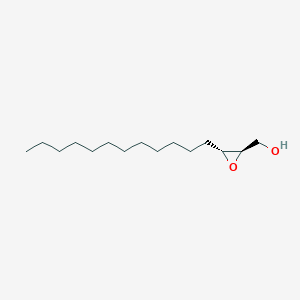
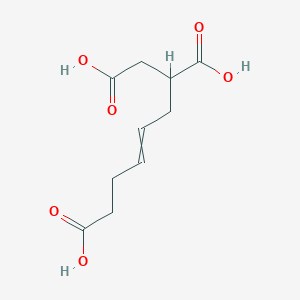
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)

